5-(Trifluoromethyl)-1,3-benzothiazole
Overview
Description
5-(Trifluoromethyl)-1,3-benzothiazole is a compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . This group is often used in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . The trifluoromethyl group can also be added to change the solubility of molecules containing other groups of interest .
Scientific Research Applications
Fluorescence-Based pH Sensing
5-(Trifluoromethyl)-1,3-benzothiazole derivatives have been utilized in the development of fluorescence-based pH sensors. A specific application involves a benzothiazole-based aggregation-induced emission luminogen (AIEgen), which showed promise as a ratiometric fluorescent chemosensor for detecting pH fluctuations in biological samples and neutral water samples. This particular application is crucial for sensitive detection in physiological environments (Li et al., 2018).
Synthesis of Substituted Benzothiazoles
The compound has been involved in the synthesis of various substituted benzothiazoles. For example, efficient one-pot synthesis methods have been developed for creating trifluoromethyl and difluoromethyl substituted benzothiazole derivatives, which have potential applications in new drug synthesis (Ge et al., 2007).
Electrophilic Oxyalkylation
This compound has been used in electrophilic oxyalkylation reactions with anilines, leading to the formation of trifluoromethyl-substituted alcohols. The reaction's regioselectivity has been shown to strongly depend on the structure of the aniline used (Khodakovskiy et al., 2010).
Development of Antitumor Formulations
The benzothiazole structure, including this compound, is significant in medicinal chemistry for its antitumor properties. Research has focused on developing novel formulations for benzothiazole compounds, such as GW 610, which show promising anticancer activity. However, challenges like poor water solubility have led to exploring protein cages like apoferritin as potential drug delivery vehicles (Breen et al., 2019).
Molecular Docking and ADMET Studies
Novel triazole-based benzothiazole derivatives, including this compound, have been synthesized and analyzed through molecular docking and ADMET studies. These studies aim to evaluate the compounds' anti-inflammatory, antifungal, and anti-tuberculosis potential, emphasizing their drug-like characteristics (Mirjafary et al., 2022).
Fluorescent Probes Sensing pH and Metal Cations
Benzothiazole derivatives, including this compound, have been applied in developing fluorescent probes that can sense pH changes and metal cations. These probes are sensitive to pH variations, particularly in the range of pH 7-8, and have been used to detect magnesium and zinc cations (Tanaka et al., 2001).
Synthesis of Fluorinated Benzothiazoles
The synthesis of fluorinated benzothiazoles, including this compound derivatives, has been explored for their potential in creating novel chemotherapeutic agents. These compounds have shown potent cytotoxicity against various cancer cell lines and are a focus of pharmaceutical and preclinical development (Hutchinson et al., 2001).
Antibacterial Properties
Some derivatives of this compound have demonstrated notable antibacterial properties. For instance, specific pyrazoles with a trifluoromethyl group at position-3 exhibited antibacterial activity comparable to commercial antibiotics (Kumar et al., 2005).
Properties
IUPAC Name |
5-(trifluoromethyl)-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NS/c9-8(10,11)5-1-2-7-6(3-5)12-4-13-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSGKKPRKQLYDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601426 | |
Record name | 5-(Trifluoromethyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131337-62-7 | |
Record name | 5-(Trifluoromethyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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